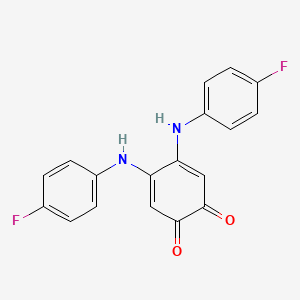

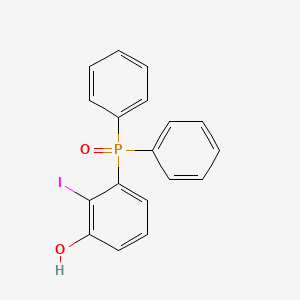

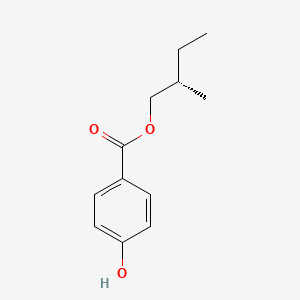

Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester

カタログ番号 B3194587

CAS番号:

85394-10-1

分子量: 208.25 g/mol

InChIキー: YCVMFKRVGOAHAA-VIFPVBQESA-N

注意: 研究専用です。人間または獣医用ではありません。

概要

説明

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. For 4-Hydroxybenzoic acid, the molecular formula is C7H6O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For 4-Hydroxybenzoic acid, the molecular weight is 138.1207 . It is soluble in water, and the solubility at 25°C is 3.44 g/L .Safety and Hazards

特性

CAS番号 |

85394-10-1 |

|---|---|

製品名 |

Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester |

分子式 |

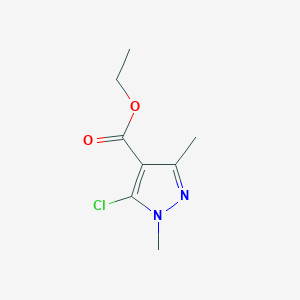

C12H16O3 |

分子量 |

208.25 g/mol |

IUPAC名 |

[(2S)-2-methylbutyl] 4-hydroxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-3-9(2)8-15-12(14)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3/t9-/m0/s1 |

InChIキー |

YCVMFKRVGOAHAA-VIFPVBQESA-N |

異性体SMILES |

CC[C@H](C)COC(=O)C1=CC=C(C=C1)O |

SMILES |

CCC(C)COC(=O)C1=CC=C(C=C1)O |

正規SMILES |

CCC(C)COC(=O)C1=CC=C(C=C1)O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

4.0 g of p-hydroxybenzoic acid and 12.5 g of (S)-(-)-2-methylbutanol were refluxed for 6 hours in toluene in the presence of sulfuric acid, while the generated water was removed out. Subsequently, the reaction solution was washed with water to remove sulfuric acid out. After the resulting solution was dried and concentrated, the concentrate was purified by column chromatography to obtain 5.0 g of the objective ester compound (liquid state at room temperature, [α]D23 =+4.9° (CHCl3)). (Yield: 83%)

Synthesis routes and methods II

Procedure details

4.0 g of p-hydroxybenzoic acid and 12.5 g of (-)-2-methylbutanol were refluxed for 6 hours in toluene in the presence of sulfuric acid, while removing the generated water out from the reaction system. Subsequently, the reaction solution was washed with water to remove sulfuric acid out. The reaction solution was then dried and concentrated, and the concentrate was purified by column chromatography, to obtain 5.0 g of the objective ester compound (liquid state at room temperature, [α]D23 =4.9° (CHCl3)). (Yield: 83%)

Synthesis routes and methods III

Procedure details

0.29 mole(40.0 g) of 4-hydroxybenzoic acid and 0.35 mole(30.9 g) of (S)-(-)-2-methylbutanol were refluxed for 20 hours in 150 ml of toluene in the presence of 1 ml of conc. sulfuric acid. The reaction solution was concentrated, and then purified by column chromatography to obtain 53.2 g of 4-hydroxybenzoic acid 2-methylbutyl ester [[α]D23 =+4.95°(CHCl3)]. (yield: 88%)

Name

4-hydroxybenzoic acid 2-methylbutyl ester

Yield

88%

Synthesis routes and methods IV

Procedure details

0.29 mol (40.0 g) of p-hydroxybenzoic acid and 0.35 mol (30.9 g) of (S)-(-)-2-methylbutanol were refluxed for 20 hours in 150 ml of toluene in the presence of 1 ml of concentrated sulfuric acid. The reaction solution was concentrated and then purified by column chromatography to obtain 53.2 g of 2-methylbutyl p-hydroxybenzoate [[α]D23 =+4.95° (CHCl3)]. (Yield: 88%)

Name

2-methylbutyl p-hydroxybenzoate

Yield

88%

Synthesis routes and methods V

Procedure details

690 g of p-hydroxybenzoic acid, 650 g of (-)2-methylbutanol, 3 l of benzene, and 30 ml of conc. sulfuric acid were stirred under heating in a container provided with a Dean-Stark reflux condenser to remove generated water. After the reflux for about 11 hours, the solution was cooled and stripped of sulfuric acid by the addition of ice water. The reaction mother liquor was distilled of benzene after being washed by an aqueous solution of sodium carbonate and water to obtain oily p-hydroxybenzoic acid 2-methylbutyl ester.

Name

p-hydroxybenzoic acid 2-methylbutyl ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3194513.png)

![5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B3194534.png)